molecular formula C10H15NO3 B1268981 (2,4,6-Trimethoxyphenyl)methanamine CAS No. 77648-20-5

(2,4,6-Trimethoxyphenyl)methanamine

Cat. No. B1268981
CAS RN: 77648-20-5
M. Wt: 197.23 g/mol
InChI Key: MEWBOZDQQISMJM-UHFFFAOYSA-N
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Description

(2,4,6-Trimethoxyphenyl)methanamine is a chemical compound with the CAS Number: 77648-20-5. It has a molecular weight of 197.23 and its molecular formula is C10H15NO3 .


Molecular Structure Analysis

The InChI code for (2,4,6-Trimethoxyphenyl)methanamine is 1S/C10H15NO3/c1-12-7-4-9 (13-2)8 (6-11)10 (5-7)14-3/h4-5H,6,11H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

(2,4,6-Trimethoxyphenyl)methanamine is a solid substance that is stored at 4°C. Its predicted melting point is 78.85°C and its predicted boiling point is 311.99°C at 760 mmHg .

Scientific Research Applications

Bromination and O-Demethylation

  • Research on (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a related compound to (2,4,6-trimethoxyphenyl)methanamine, revealed that its bromination led to the production of bromophenol derivatives via selective O-demethylation (Çetinkaya et al., 2011).

Stability and Reactivity of Carbenium Salts

  • A study involving 2,4,6-trimethoxyphenyllithium showed its reactivity in forming tris(2,4,6-trimethoxyphenyl)methanol and bis(2,4,6-trimethoxyphenyl)methanol, highlighting the unusual stabilities and reactivities of related carbenium salts (Wada et al., 1997).

Acid Cleavage in Organometallic Chemistry

  • The compound (2,4,6-Trimethoxyphenyl)trimethylsilane, closely related to (2,4,6-trimethoxyphenyl)methanamine, was studied for its reactivity, revealing significant acid cleavage compared to phenyltrimethylsilane (Eaborn et al., 1972).

Applications in Ruthenium Complexes

  • In the field of catalysis, (4-Phenylquinazolin-2-yl)methanamine, a derivative of (2,4,6-trimethoxyphenyl)methanamine, was synthesized and used to create ruthenium(II) complexes, demonstrating significant efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).

Protective Group in Organosilicon Chemistry

  • The Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety, closely related to (2,4,6-trimethoxyphenyl)methanamine, was identified as an effective protecting group in synthetic organosilicon chemistry, particularly in the synthesis of rac-sila-venlafaxine (Daiß et al., 2004).

Antioxidant Properties

  • The synthesis of derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone from compounds related to (2,4,6-trimethoxyphenyl)methanamine revealed their effective antioxidant power, highlighting potential applications in the development of antioxidant agents (Çetinkaya et al., 2012).

Protecting Group for Silicon Synthesis

  • The 2,4,6-trimethoxyphenyl unit has been used as a unique protecting group for silicon in synthesis, demonstrating its utility in the creation of various silicon-containing compounds with specific selectivity and reactivity (Popp et al., 2007).

Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide Derivatives

  • A compound structurally similar to (2,4,6-trimethoxyphenyl)methanamine was used to develop derivatives of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, a novel scaffold proposed for drug discovery (Yarmolchuk et al., 2011).

Safety And Hazards

The safety information for (2,4,6-Trimethoxyphenyl)methanamine indicates that it has the hazard statements H302, H315, H318, and H335. Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

(2,4,6-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWBOZDQQISMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350789
Record name (2,4,6-trimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trimethoxyphenyl)methanamine

CAS RN

77648-20-5
Record name (2,4,6-trimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4,6-trimethoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Huang, F Ding, Z Chen, G Yang, J Wu - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
A multi-component reaction of electron-rich arenes, potassium metabisulfite, aldehydes and aryldiazonium tetrafluoroborates in the presence of formic acid under mild conditions is …
Number of citations: 25 pubs.rsc.org
R Fan, W Li, B Wang - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
An efficient one-pot oxidative decarboxylation–Friedel-Crafts reaction of acyclic α-amino acid derivatives with electron-rich aromatic compounds is reported. The reaction is activated by …
Number of citations: 23 pubs.rsc.org
AC Pippione, IM Carnovale, D Bonanni, M Sini… - European Journal of …, 2018 - Elsevier
The aldo-keto reductase 1C3 (AKR1C3) isoform plays a vital role in the biosynthesis of androgens and is considered an attractive target in prostate cancer (PCa). No AKR1C3-targeted …
Number of citations: 46 www.sciencedirect.com
ZH Jia, LY Chen, H Zheng, ZR Li… - The Journal of Organic …, 2023 - ACS Publications
A 1,1′-bi-2-naphthol (BINOL)-derived disulfonimide (DSI)-catalyzed enantioselective aza-Friedel–Crafts reaction between 1,3,5-trialkoxy benzenes and N-sulfonyl aldimines gives …
Number of citations: 3 pubs.acs.org

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